molecular formula C4H8N2O2S B13732860 N,N'-Thiobis(acetamide) CAS No. 3618-49-3

N,N'-Thiobis(acetamide)

Cat. No.: B13732860
CAS No.: 3618-49-3
M. Wt: 148.19 g/mol
InChI Key: FNECJRWVEJAAEC-UHFFFAOYSA-N
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Description

N,N'-Thiobis(acetamide), also known as 2,2'-Thiobisacetamide or Thiodiacetamide, is a sulfur-containing organic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.184 g/mol. Its CAS Registry Number is 14618-65-6 . This solid compound has a characterized melting point of 172 °C, and its structure has been verified by techniques such as NMR and infrared spectroscopy . In scientific research, N,N'-Thiobis(acetamide) serves as a versatile building block for the synthesis of complex heterocyclic systems. It acts as a 1,3-S,N-binucleophile in reactions with substrates like N-substituted maleimides . Under varying conditions, these reactions can yield different valuable products, including epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines, and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) . These frameworks are of significant interest due to their wide spectrum of potential biological activity . When reacted with N-alkylmaleimides, the compound predominantly forms sulfide derivatives (3,3′-thiobis(1-alkylpyrrolidine-2,5-diones)) . The compound's structure and reactivity make it a valuable reagent for exploring new chemical space in organic and medicinal chemistry. Intended Use and Disclaimer: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3618-49-3

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

N-acetamidosulfanylacetamide

InChI

InChI=1S/C4H8N2O2S/c1-3(7)5-9-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)

InChI Key

FNECJRWVEJAAEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSNC(=O)C

Origin of Product

United States

Mechanistic Investigations of N,n Thiobis Acetamide Formation

The formation of N,N'-Thiobis(acetamide) and its analogs, characterized by a central sulfur atom bridging two acetamide (B32628) moieties through nitrogen-sulfur bonds, is a subject of significant interest in synthetic chemistry. While dedicated mechanistic studies exclusively on N,N'-Thiobis(acetamide) are not extensively documented in peer-reviewed literature, a plausible mechanism can be elucidated by examining related and analogous chemical transformations. The most direct synthetic approach involves the reaction of acetamide with a sulfur dihalide, typically sulfur dichloride (SCl₂). Mechanistic insights can be drawn from the well-established reactivity of amides with other sulfur-containing electrophiles like thionyl chloride (SOCl₂) and the behavior of amides in sulfenylation reactions.

The proposed mechanism for the formation of N,N'-Thiobis(acetamide) from acetamide and sulfur dichloride proceeds through a two-step nucleophilic substitution pathway. This process is predicated on the nucleophilic character of the amide nitrogen and the electrophilic nature of the sulfur atom in sulfur dichloride.

Step 1: Formation of the N-Sulfenyl Chloride Intermediate

The initial step involves the nucleophilic attack of one molecule of acetamide on the sulfur atom of sulfur dichloride. The nitrogen atom of the amide, bearing a lone pair of electrons, acts as the nucleophile. This attacks the electron-deficient sulfur atom, leading to the displacement of a chloride ion as a leaving group. This results in the formation of a protonated intermediate. Subsequent deprotonation, likely facilitated by another molecule of acetamide or a non-nucleophilic base present in the reaction medium, yields the N-(chlorothio)acetamide intermediate (CH₃CONH-S-Cl).

This proposed first step is analogous to the initial stage of the reaction between primary amides and thionyl chloride, where the amide acts as a nucleophile attacking the electrophilic sulfur. nih.govacs.org

Step 2: Second Nucleophilic Substitution to Form the Thiobisamide

The second step mirrors the first. A second molecule of acetamide acts as a nucleophile, attacking the sulfur atom of the N-(chlorothio)acetamide intermediate formed in the first step. This attack displaces the remaining chloride ion. A final deprotonation step yields the symmetrical N,N'-Thiobis(acetamide) product and hydrochloric acid as a byproduct.

This proposed two-step substitution mechanism is supported by studies on the N-sulfenylation of various compounds using sulfur chlorides. For instance, the reaction of malondiamides with disulfur (B1233692) dichloride (S₂Cl₂) is understood to proceed via N-sulfenylation pathways. cdnsciencepub.com

Table 1: Proposed Mechanistic Steps for the Formation of N,N'-Thiobis(acetamide)

StepDescriptionReactantsIntermediate/ProductMechanistic Analogy
1a Nucleophilic Attack: The nitrogen atom of the first acetamide molecule attacks the electrophilic sulfur atom of sulfur dichloride.Acetamide, Sulfur DichlorideProtonated N-(chlorothio)acetamide intermediateReaction of amides with thionyl chloride. nih.govacs.org
1b Deprotonation: A base (e.g., a second acetamide molecule) removes a proton from the nitrogen atom.Protonated intermediate, BaseN-(chlorothio)acetamideGeneral acid-base reactions following nucleophilic attack.
2a Second Nucleophilic Attack: The nitrogen of a second acetamide molecule attacks the sulfur atom of the N-(chlorothio)acetamide intermediate.N-(chlorothio)acetamide, AcetamideProtonated N,N'-Thiobis(acetamide)Symmetrical product formation in substitution reactions.
2b Final Deprotonation: A base removes the final proton from the nitrogen atom.Protonated N,N'-Thiobis(acetamide), BaseN,N'-Thiobis(acetamide)Final step to yield neutral product.

Investigations into the synthesis of related N,N'-disubstituted sulfamides, although involving sulfur in a higher oxidation state (S(VI)), also rely on the fundamental reaction between an amine/amide nitrogen and a sulfur-based electrophile. nih.govresearchgate.net For example, the synthesis of N,N'-diarylsulfamides often involves the reaction of an amine with sulfuryl chloride (SO₂Cl₂), which follows a similar stepwise nucleophilic substitution pattern. researchgate.net The key difference lies in the oxidation state of the sulfur, but the core principle of N-S bond formation via nucleophilic attack on an electrophilic sulfur center remains a consistent and guiding theme for understanding the formation of N,N'-Thiobis(acetamide).

Chemical Reactivity and Reaction Mechanisms of N,n Thiobis Acetamide

Nucleophilic and Electrophilic Character of the Thiobis(acetamide) Moiety

The structure of N,N'-Thiobis(acetamide) confers upon it both nucleophilic and electrophilic properties, allowing it to potentially engage in a variety of chemical transformations. The primary sites of reactivity are the sulfur atom, the amide nitrogen atoms, and the carbonyl carbons.

Nucleophilic Character : The divalent sulfur atom, with its two lone pairs of electrons, is the most prominent nucleophilic center in the molecule. As a soft nucleophile, it is particularly suited to react with soft electrophiles. The nitrogen atoms of the primary amide groups also possess lone pairs, but their nucleophilicity is significantly diminished due to delocalization of these electrons into the adjacent carbonyl group through resonance.

Electrophilic Character : The carbonyl carbons are the principal electrophilic sites. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. This electrophilicity can be enhanced under acidic conditions through protonation of the carbonyl oxygen.

The following table summarizes the key reactive sites within the N,N'-Thiobis(acetamide) molecule.

Reactive Site Character Plausible Reactions
Sulfur (S) AtomNucleophilic (Soft)Alkylation, Michael (Conjugate) Addition
Carbonyl Carbon (C=O)ElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis)
Amide Nitrogen (N-H)Weakly Nucleophilic / AcidicDeprotonation (under strong base), Low reactivity as a nucleophile
α-Carbons (CH₂)Weakly AcidicDeprotonation (under very strong base)

Reactions with Carbonyl Compounds and Activated Olefins

While specific experimental data on the reactions of N,N'-Thiobis(acetamide) are scarce, its reactivity can be predicted based on its structural features.

Reactions with Carbonyl Compounds : The sulfur atom in a simple thioether is generally not nucleophilic enough to attack the electrophilic carbon of a standard ketone or aldehyde without prior activation (e.g., formation of a sulfonium (B1226848) ylide). Therefore, significant reactions between N,N'-Thiobis(acetamide) and simple carbonyl compounds are not expected under neutral conditions.

Reactions with Activated Olefins : The soft nucleophilic sulfur atom is well-suited to participate in Michael additions (1,4-conjugate additions) with activated olefins, such as α,β-unsaturated carbonyl compounds or maleimides. This type of reaction is common for sulfur nucleophiles. For instance, the related compound thioacetamide (B46855) is known to react with N-arylmaleimides, where the initial step is the nucleophilic addition of the sulfur atom to the activated double bond. sdstate.edunih.gov A similar pathway can be proposed for N,N'-Thiobis(acetamide), leading to the formation of a new carbon-sulfur bond.

A hypothetical reaction with an activated olefin is shown below: N,N'-Thiobis(acetamide) + Activated Olefin → Michael Adduct

Role as a Thionating Reagent in Organic Transformations

Thionating reagents are used to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). google.com Common examples include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgresearchgate.net These reagents typically feature a phosphorus-sulfur bond and function by transferring a sulfur atom to the carbonyl carbon.

N,N'-Thiobis(acetamide) is not a thionating reagent. Its structure consists of stable carbon-sulfur single bonds within a thioether linkage. It lacks the necessary structural features, such as a labile P=S or P-S bond, that would enable it to act as a sulfur-transfer agent. Its chemistry is characterized by the reactivity of its thioether and amide groups, not by the donation of sulfur to other molecules.

Hydrolytic and Solvolytic Reactivity Profiles of N,N'-Thiobis(acetamide)

The amide linkages in N,N'-Thiobis(acetamide) are susceptible to hydrolysis under both acidic and alkaline conditions. This reaction involves the cleavage of the carbon-nitrogen bond in the amide, a type of nucleophilic acyl substitution.

Acidic Hydrolysis : When heated with a dilute mineral acid (e.g., HCl), the amide groups are hydrolyzed. The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are thiodiacetic acid and ammonium (B1175870) ions. nih.gov

Alkaline Hydrolysis : Heating N,N'-Thiobis(acetamide) with an aqueous solution of a strong base (e.g., NaOH) also results in hydrolysis. The reaction proceeds via the direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. nih.gov This process is generally slow for primary amides. The products are the corresponding carboxylate salt (e.g., disodium (B8443419) thiodiacetate) and ammonia (B1221849) gas.

The hydrolytic reactions are summarized in the table below.

Condition Reagents Products Mechanism
Acidic HydrolysisDilute Acid (e.g., HCl), HeatThiodiacetic acid + Ammonium chlorideAcid-catalyzed nucleophilic acyl substitution
Alkaline HydrolysisStrong Base (e.g., NaOH), HeatDisodium thiodiacetate + Ammonia (g)Base-mediated nucleophilic acyl substitution

The solvolysis of N,N'-Thiobis(acetamide) in non-aqueous solvents has not been specifically reported. In protic solvents, a reaction similar to hydrolysis may occur, while in aprotic solvents, its reactivity would be highly dependent on the specific conditions and reactants present.

Exploration of Reaction Pathways and Intermediates

Tetrahedral Intermediates in Hydrolysis : The hydrolysis of the amide groups in N,N'-Thiobis(acetamide) proceeds via a common pathway for nucleophilic acyl substitution. The key intermediate formed is a tetrahedral intermediate . In this species, the hybridization of the carbonyl carbon changes from sp² to sp³, and it is bonded to four single bonds. Under alkaline conditions, this intermediate is formed by the attack of a hydroxide ion. Under acidic conditions, it is formed by the attack of a water molecule on the protonated carbonyl. The subsequent collapse of this unstable intermediate, leading to the cleavage of the C-N bond, is often the rate-determining step of the hydrolysis reaction.

Intermediates in Conjugate Addition : In the proposed Michael addition of N,N'-Thiobis(acetamide) to an activated olefin, the nucleophilic attack by the sulfur atom on the β-carbon of the olefin would lead to the formation of a resonance-stabilized enolate intermediate . This intermediate is then protonated (typically by the solvent or during workup) to yield the final adduct.

Understanding these pathways and the nature of the intermediates is crucial for predicting product formation and controlling reaction outcomes.

Advanced Spectroscopic and Structural Characterization of N,n Thiobis Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N'-Thiobis(acetamide), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of its molecular framework.

¹H and ¹³C NMR Investigations

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. We would anticipate two primary signals: one for the carbonyl (C=O) carbon and another for the methylene (B1212753) (CH₂) carbon. The carbonyl carbon signal would appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom. Due to the symmetry in the molecule, only two signals are expected in the ¹³C NMR spectrum. In related acetamide (B32628) compounds, restricted rotation around the amide bond can sometimes lead to the non-equivalence of groups attached to the nitrogen, which could result in the splitting of signals in both ¹H and ¹³C NMR spectra at low temperatures. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Thiobis(acetamide)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methylene (CH₂)~3.5~40
Amide (NH₂)~7.5 (broad)-
Carbonyl (C=O)-~170

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the structural assignments and understand the connectivity of the atoms, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : A COSY experiment would be used to identify proton-proton couplings. In the case of N,N'-Thiobis(acetamide), this technique would primarily confirm the absence of coupling for the methylene protons, as they are isolated from other proton-bearing carbons. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. libretexts.orgcolumbia.edu For N,N'-Thiobis(acetamide), this would show a clear correlation between the methylene protons and the methylene carbon, confirming their direct attachment. libretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.educolumbia.edulibretexts.org This would reveal a correlation from the methylene protons to the carbonyl carbon, establishing the connectivity across the sulfur atom and the amide group. This is a powerful tool for piecing together the molecular fragments. columbia.educolumbia.edulibretexts.org

Table 2: Expected 2D NMR Correlations for N,N'-Thiobis(acetamide)

Proton Signal (¹H) COSY Correlations HSQC Correlation (¹³C) HMBC Correlations (¹³C)
Methylene (CH₂)NoneMethylene (CH₂)Carbonyl (C=O)
Amide (NH₂)NoneNoneCarbonyl (C=O)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. utdallas.edu For N,N'-Thiobis(acetamide), these techniques would clearly identify the characteristic vibrations of the amide and thioether functionalities.

The IR spectrum is expected to show strong absorption bands for the N-H stretching of the primary amide, typically appearing as two distinct peaks in the range of 3350-3180 cm⁻¹. utdallas.edu A very strong and characteristic absorption for the C=O stretching (Amide I band) would be observed around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would appear in the region of 1650-1580 cm⁻¹. The C-S stretching vibration, which is typically weaker, would be expected in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for N,N'-Thiobis(acetamide)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amide3350-3180Strong, two bands
C=O Stretch (Amide I)Carbonyl~1650Very Strong
N-H Bend (Amide II)Primary Amide1650-1580Medium-Strong
C-N StretchAmide1400-1200Medium
C-S StretchThioether700-600Weak-Medium

Source: Data compiled from general IR spectroscopy principles and data for similar amide compounds. utdallas.eduias.ac.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of N,N'-Thiobis(acetamide) would provide its molecular weight and insights into its structure through fragmentation patterns. chemguide.co.uk The NIST WebBook confirms the molecular weight of N,N'-Thiobis(acetamide) to be 148.184 g/mol . nist.gov

Upon electron ionization, the molecule would form a molecular ion (M⁺˙) at m/z 148. Subsequent fragmentation would likely involve cleavage of the C-S and C-N bonds. Common fragmentation pathways for amides include the loss of the amino group and alpha-cleavage.

Table 4: Potential Mass Spectrometry Fragments of N,N'-Thiobis(acetamide)

m/z Value Proposed Fragment Ion Possible Fragmentation Pathway
148[C₄H₈N₂O₂S]⁺˙Molecular Ion (M⁺˙)
104[C₃H₄O₂S]⁺˙Loss of •NH₂ and subsequent rearrangement
74[CH₂CONH₂]⁺˙Cleavage of the C-S bond
59[CONH₂]⁺Loss of CH₂S and rearrangement
44[CONH₂]⁺Alpha-cleavage

Source: Fragmentation patterns are predicted based on known mass spectrometric behavior of amides and thioethers. docbrown.info

X-ray Diffraction Studies for Solid-State Structure Elucidation

An X-ray diffraction study of N,N'-Thiobis(acetamide) would determine its crystal system, space group, and unit cell dimensions. It would also provide precise bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular geometry in the solid state. Intermolecular interactions, such as hydrogen bonding between the amide protons and carbonyl oxygens of adjacent molecules, would also be elucidated, providing insight into the crystal packing.

Table 5: Hypothetical Crystal Data for N,N'-Thiobis(acetamide)

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Bond Lengths (e.g., C=O, C-N, C-S)Precise distances between bonded atoms
Bond Angles (e.g., C-S-C, N-C=O)Angles between adjacent bonds
Hydrogen BondingDetails of intermolecular hydrogen bond networks

Note: This table represents the type of data that would be obtained from an X-ray diffraction study. mdpi.com

Computational and Theoretical Studies of N,n Thiobis Acetamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally indicates a more reactive molecule. For N,N'-Thiobis(acetamide), FMO analysis would identify the primary sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes, as specific published values for N,N'-Thiobis(acetamide) were not found in the searched literature. Calculations are typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p).

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)-

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), often mapped onto the molecule's electron density surface, provides a visual representation of the charge distribution. This analysis is crucial for predicting how a molecule will interact with other charged or polar species. rsc.org The EPS map uses a color scale to denote different regions of electrostatic potential: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies positive potential (electron-poor areas, prone to nucleophilic attack). For N,N'-Thiobis(acetamide), the EPS would likely show negative potential around the oxygen and sulfur atoms due to their high electronegativity, and positive potential near the amide hydrogens.

Molecular Geometry Optimization and Energy Minimization

Before analyzing its properties, the three-dimensional structure of N,N'-Thiobis(acetamide) must be determined. Computational methods are used to find the most stable arrangement of atoms, known as the optimized geometry, by minimizing the molecule's total energy. dergipark.org.tr This process yields precise information on bond lengths, bond angles, and dihedral (torsional) angles. This optimized structure represents the molecule in its lowest energy state and is the foundation for all further computational analyses, including frequency, orbital, and spectral predictions.

Table 2: Selected Optimized Geometrical Parameters This table is a template for the kind of data obtained from geometry optimization. Specific, experimentally or computationally verified values for N,N'-Thiobis(acetamide) from the searched literature are not available. Parameters are typically calculated via methods like DFT/B3LYP.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O-O=C-N-
C-N-C-N-H-
C-S-C-S-C-
N-H-S-C-C-
C-C-

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and thermodynamic properties. dergipark.org.trresearch.com An MD simulation for N,N'-Thiobis(acetamide) would reveal how the molecule behaves in different environments, such as in solution, by showing the rotation around its single bonds and the resulting accessible conformations. This is particularly important for understanding its interactions in a biological or chemical system.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. libretexts.org By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of N,N'-Thiobis(acetamide). These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR data.

Theoretical Mechanistic Elucidations of Reactions Involving N,N'-Thiobis(acetamide)

DFT and other quantum chemical methods can be used to model chemical reactions, providing a detailed, step-by-step understanding of the reaction mechanism. For reactions involving N,N'-Thiobis(acetamide), computational studies can identify transition states, intermediate structures, and the energy barriers associated with each step. This information is invaluable for explaining reaction outcomes, predicting the feasibility of proposed reaction pathways, and designing new synthetic routes. For instance, theoretical studies could elucidate the mechanism of its synthesis from thioacetamide (B46855) or its role in complexation with metal ions.

Coordination Chemistry of N,n Thiobis Acetamide and Its Derivatives

N,N'-Thiobis(acetamide) as a Ligand in Metal Complexes

N,N'-Thiobis(acetamide) possesses multiple donor sites—two nitrogen atoms and two oxygen atoms from the acetamide (B32628) groups, as well as a central sulfur atom. This multidentate character allows it to form stable complexes with a variety of metal ions, acting as a flexible or rigidifying backbone depending on the coordination mode. The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with the nitrogen atoms of the amide linkages, makes it a particularly interesting ligand for studying the coordination preferences of different metal centers.

Synthesis of Coordination Compounds

The synthesis of coordination compounds involving N,N'-Thiobis(acetamide) and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio can significantly influence the stoichiometry and structure of the resulting complex.

For instance, the synthesis of complexes with related acetamide-containing ligands often involves refluxing an ethanolic solution of the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of the desired metal. nih.govscirp.org In some cases, a base may be added to facilitate the deprotonation of the amide protons, leading to the formation of anionic amidate complexes. psu.edu The general synthetic strategy for forming metal complexes with ligands containing acetamide functionalities can be represented as:

MXn + L → [M(L)m]Xn

Where M is the metal ion, X is the counter-anion, L is the N,N'-Thiobis(acetamide) ligand, and m and n represent the stoichiometric coefficients.

The synthesis of related thiobis- and acetamide-containing ligands and their metal complexes has been reported. For example, Schiff bases derived from 4,4′-diaminodiphenyl sulfide (B99878) have been used to synthesize Fe(III) complexes. nih.gov Similarly, various transition metal complexes have been prepared with ligands containing acetamide moieties, showcasing a general methodology that would be applicable to N,N'-Thiobis(acetamide). scirp.orgmdpi.com

Table 1: Representative Synthetic Conditions for Related Acetamide-Based Ligand-Metal Complexes

LigandMetal SaltSolventConditionsResulting Complex StoichiometryReference
(E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamideAgNO₃, CdCl₂, CoCl₂, etc.Ethanol/WaterStirring at elevated temperatures1:1 or 1:2 (Metal:Ligand) scirp.org
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCdCl₂, Cu(NO₃)₂Ethanol/WaterReflux1:2 (Metal:Ligand) nih.gov
2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideZn(NO₃)₂, Cu(NO₃)₂, etc.Not SpecifiedNot Specified1:2 (Metal:Ligand) mdpi.com

This interactive table allows you to explore the typical synthetic conditions used for forming metal complexes with ligands structurally related to N,N'-Thiobis(acetamide).

Characterization of Metal-Ligand Bonding Modes

The coordination modes of N,N'-Thiobis(acetamide) in its metal complexes can be elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H and C=O stretching vibrations. Upon coordination to a metal ion through the carbonyl oxygen, a shift in the ν(C=O) band to a lower frequency is typically observed. If coordination occurs through the amide nitrogen, changes in the N-H stretching and bending vibrations are expected. For instance, in complexes of related acetamide ligands, a downward shift of the C=O stretching frequency is a common indicator of coordination through the carbonyl oxygen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. Shifts in the resonances of the protons and carbons near the donor atoms can confirm the coordination sites. For diamagnetic complexes, sharp signals are observed, while paramagnetic complexes will exhibit broadened and shifted resonances. In studies of related ligands, downfield shifts of the NH and CH=N protons upon complexation have been used to confirm coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions, is indicative of complex formation. scirp.org

Based on studies of similar ligands, N,N'-Thiobis(acetamide) can be expected to coordinate to metal ions in several ways:

Bidentate O,O'-chelation: Both carbonyl oxygens coordinate to the metal center, forming a chelate ring.

Bidentate N,N'-chelation: Both amide nitrogens coordinate to the metal, which may require deprotonation.

Bridging coordination: The ligand bridges two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The sulfur atom could also participate in bridging.

Structural Diversity of N,N'-Thiobis(acetamide) Metal Complexes

The flexibility of the N,N'-Thiobis(acetamide) ligand, combined with the varied coordination preferences of different metal ions and the influence of counter-anions, can lead to a rich structural diversity in its metal complexes. This can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers.

Studies on related bis-amide ligands have shown that factors such as the nature of the metal ion and the counter-anion play a crucial role in determining the final supramolecular structure. scirp.org For example, with flexible bis(acetamide) ligands, different metal ions can induce different conformations of the ligand, leading to diverse network topologies. The choice of counter-anion can also influence the crystal packing through hydrogen bonding interactions, further contributing to structural diversity.

Table 2: Factors Influencing Structural Diversity in Related Amide-Based Complexes

FactorInfluenceExample from Related SystemsReference
Metal Ion Dictates coordination geometry and number.Different metal ions induce varied conformations in pyrazole-acetamide ligands. scirp.org
Counter-Anion Participates in hydrogen bonding, influencing packing.Different anions lead to different network structures in hexamethylenebis(acetamide) complexes. uncw.edu
Solvent Can coordinate to the metal or be incorporated into the crystal lattice.Solvent molecules can act as co-ligands, altering the coordination sphere. nih.gov
Ligand Flexibility Allows for different conformations and coordination modes.Flexible bis-pyridyl-bis-amide ligands show diverse coordination behaviors. psu.edu

This interactive table highlights the key factors that are expected to control the structural diversity of N,N'-Thiobis(acetamide) metal complexes, based on observations from similar systems.

Influence of Metal Ions on N,N'-Thiobis(acetamide) Reactivity

The coordination of a metal ion to N,N'-Thiobis(acetamide) can significantly alter the reactivity of the ligand. The metal ion, acting as a Lewis acid, can polarize the C=O and N-H bonds, making the carbonyl carbon more susceptible to nucleophilic attack and the amide protons more acidic.

This enhanced acidity can facilitate the deprotonation of the amide groups, allowing the ligand to coordinate as an anionic amidate. This change in the electronic properties of the ligand can be crucial for its subsequent reactivity and for the catalytic activity of the complex. The interaction of metal ions with amide-containing molecules has been shown to influence their chemical behavior. nih.gov

Applications of N,N'-Thiobis(acetamide) Coordination Complexes in Catalysis

While specific catalytic applications for N,N'-Thiobis(acetamide) complexes are not yet widely reported, the coordination chemistry of related thio- and amide-containing ligands suggests significant potential in catalysis. Metal complexes with such ligands have been explored as catalysts for various organic transformations.

For instance, transition metal complexes of Schiff bases derived from similar backbones have shown catalytic activity in oxidation reactions. orientjchem.orgsci-hub.se The ability of the N,N'-Thiobis(acetamide) ligand to stabilize different metal oxidation states and provide a specific coordination environment could be harnessed for catalytic cycles. The presence of both sulfur and amide functionalities could offer unique electronic and steric properties to the metal center, potentially leading to novel catalytic activities. The development of catalysts is a major area of research in coordination chemistry. bendola.com

Potential catalytic applications for N,N'-Thiobis(acetamide) metal complexes could include:

Oxidation reactions: The thioether group could be oxidized and participate in oxygen transfer reactions.

C-C coupling reactions: The amide groups could influence the electronic properties of the metal center to promote cross-coupling reactions.

Polymerization reactions: The defined coordination geometry could be used to control the stereochemistry of polymerization processes.

Further research into the catalytic properties of N,N'-Thiobis(acetamide) metal complexes is warranted to explore these possibilities.

Applications of N,n Thiobis Acetamide in Diverse Chemical Disciplines

Utility in Fine Chemical Synthesis as a Reagent or Intermediate

In the realm of fine chemical synthesis, the reactivity of N,N'-Thiobis(acetamide) and its derivatives is a subject of ongoing exploration. While specific, large-scale industrial applications are not widely documented, its structural motifs suggest potential as a synthon for more complex molecules. The presence of the thioether linkage and amide functionalities allows for a range of chemical transformations.

Research has shown that related thioamides and thiobis compounds are valuable in organic synthesis. For instance, thioacetamides can react with N-substituted maleimides to form various heterocyclic compounds, including 3,3'-thiobis(1-arylpyrrolidine-2,5-diones). researchgate.netmdpi.comnih.gov This type of reaction, where a sulfur-containing compound acts as a nucleophile in a Michael addition, highlights the potential of the sulfur atom in N,N'-Thiobis(acetamide) to participate in similar addition reactions. mdpi.com The amide groups, in turn, offer sites for hydrolysis, reduction, or further functionalization.

The synthesis of acetanilide (B955) derivatives, such as 2,2'-thiobis[N-(4-nitrophenyl)acetamide] and 2,2'-thiobis[N-(4-chlorophenyl)acetamide], further illustrates the utility of the thiobis(acetamide) backbone in creating molecules with specific properties. science.gov Although these are derivatives, their synthesis underscores the foundational role that the N,N'-Thiobis(acetamide) structure can play as an intermediate. The core structure provides a scaffold upon which various functional groups can be built, leading to a diverse array of fine chemicals.

Potential Reaction Type Role of N,N'-Thiobis(acetamide) Potential Product Class
Nucleophilic Addition Sulfur atom acts as a nucleophile.Thioether-containing heterocyclic compounds.
Hydrolysis Amide bonds are cleaved.Thiodiacetic acid and ammonia (B1221849).
Reduction Amide groups are reduced to amines.Thiobis(ethylamine) derivatives.
Functionalization N-H bonds are substituted.N-substituted N,N'-Thiobis(acetamide) derivatives.

Role in Materials Science and Polymer Chemistry

The study of solid materials and their properties, known as materials science, often involves the development of novel polymers. britannica.com N,N'-Thiobis(acetamide) and its related structures are emerging as interesting candidates in this field due to their potential to impart unique characteristics to polymeric materials.

While direct polymerization of N,N'-Thiobis(acetamide) is not extensively documented, its structural components suggest its potential as a precursor or monomer in the synthesis of specialized polymers. The bifunctional nature of the molecule, with two amide groups, allows it to theoretically participate in polycondensation reactions.

Related research has demonstrated the use of similar thiobis compounds in creating advanced polymers. For example, 4,4'-thiobis(2-tert-butyl-5-methylphenol) has been used in the direct polycondensation with chiral diacids to synthesize a new family of amino acid-based poly(ester-imide)s. nih.gov These polymers exhibited nanostructured morphology and high thermal stability. nih.gov This suggests that a compound like N,N'-Thiobis(acetamide), with its sulfur linkage, could be a building block for polymers with desirable thermal or mechanical properties. The sulfur atom can enhance properties such as refractive index, thermal stability, and affinity for certain metals.

The synthesis of novel dithiocarbamate (B8719985) polymers derived from bis(2-aminothiazole) sulfide (B99878) for use in PVC membrane modification further highlights the utility of sulfur-containing precursors in polymer chemistry. bohrium.com These polymers demonstrate the role of sulfur and nitrogen functional groups in creating materials with high hydrophilicity and chelation capacity. bohrium.com

Polymer Type Potential Role of N,N'-Thiobis(acetamide) Structure Resulting Polymer Properties
Poly(ester-imide)s As a diacid or diamine precursor (after modification).Enhanced thermal stability, specific optical properties. nih.gov
Modified PVC Membranes As a component in a functional polymer additive.Increased hydrophilicity, metal chelation capacity. bohrium.com
Specialty Polyamides Direct polycondensation with a dicarboxylic acid.Potentially improved thermal and mechanical properties.

Beyond serving as a primary precursor, N,N'-Thiobis(acetamide) and similar molecules can be used as additives or modifying agents to enhance the properties of existing materials. The incorporation of sulfur-containing compounds can influence a material's surface properties, adhesion, and resistance to degradation.

For example, acetamide (B32628) itself is used as a plasticizer and an industrial solvent. wikipedia.org Its high dielectric constant and ability to dissolve a wide range of substances make it a useful additive. wikipedia.orgchemicalbook.com While N,N'-Thiobis(acetamide) is a more complex molecule, the presence of the polar acetamide groups suggests it could also function as a compatibilizer or plasticizer in polymer blends.

Furthermore, thiobisphenols are utilized as antioxidants in plastics, demonstrating the ability of the sulfur linkage to stabilize materials against oxidative degradation. The thioether group in N,N'-Thiobis(acetamide) could similarly contribute to the thermal or oxidative stability of materials it is incorporated into.

Material Property Mechanism of Modification by Thiobis(acetamide) Structure Potential Application
Plasticization Introduction of polar groups to disrupt polymer chain packing.Improving flexibility of rigid polymers.
Antioxidant Activity Sulfur atom acting as a radical scavenger.Enhancing the lifetime of plastics exposed to heat or UV light.
Surface Modification Altering the hydrophilicity or reactivity of a material's surface.Improving adhesion or biocompatibility.

Development of Analytical Methodologies for N,N'-Thiobis(acetamide)

The accurate detection and quantification of chemical compounds are crucial for process control and quality assurance. As the use of N,N'-Thiobis(acetamide) expands, the development of robust analytical methods becomes increasingly important.

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. Companies that specialize in chemical standards offer a wide array of compounds for research and quality control purposes. organixinc.com While N,N'-Thiobis(acetamide) is a specialized compound, it can serve as a reference standard for its own analysis or for the identification of related impurities in synthetic processes. axios-research.comaxios-research.com

For instance, in the pharmaceutical industry, reference standards for impurities are critical for ensuring the safety and efficacy of drug products. usp.org If N,N'-Thiobis(acetamide) were an intermediate or a degradation product in a manufacturing process, a highly pure standard would be required for method development and validation to detect its presence at trace levels. axios-research.com The availability of N,N'-Thiobis(acetamide) as a reference material enables laboratories to develop and validate analytical methods for its quantification. axios-research.comaxios-research.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu This involves assessing parameters such as accuracy, precision, specificity, linearity, and robustness. nih.govrjpbcs.com The development of an analytical method for N,N'-Thiobis(acetamide) would follow these principles.

A typical method for a non-volatile, polar compound like N,N'-Thiobis(acetamide) would be High-Performance Liquid Chromatography (HPLC), likely with UV detection, as amides absorb in the low UV range. osti.gov A more sensitive and specific method could involve mass spectrometry (MS) detection. google.com

The validation process would involve:

Specificity: Ensuring that the analytical signal is solely from N,N'-Thiobis(acetamide) and not from other components in the sample matrix.

Linearity: Demonstrating a proportional relationship between the concentration of the standard and the instrumental response over a defined range. rjpbcs.com

Accuracy: Measuring the closeness of the test results to the true value, often by analyzing samples with a known amount of added N,N'-Thiobis(acetamide) standard.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu

Once validated, this method would be integral to the quality control of any process involving N,N'-Thiobis(acetamide), ensuring consistency and purity of the final product.

Analytical Parameter Validation Procedure Purpose in Quality Control
Specificity Analysis of blank and spiked matrices.To avoid false positive results for N,N'-Thiobis(acetamide).
Linearity Calibration curve generation with multiple standard concentrations.To accurately quantify the amount of N,N'-Thiobis(acetamide). rjpbcs.com
Accuracy Recovery studies on spiked samples.To ensure the measured amount reflects the true amount present.
Precision Repeat analysis of a single sample.To guarantee the reliability and reproducibility of the analytical results. europa.eu

Lack of Research Data Precludes Review of N,N'-Thiobis(acetamide) in Corrosion Science

A thorough review of scientific literature reveals a significant gap in research concerning the application of the chemical compound N,N'-Thiobis(acetamide) in the fields of corrosion science and protective coatings. Despite extensive searches for detailed research findings and data, no specific studies detailing its efficacy or mechanisms as a corrosion inhibitor or as a component in protective coatings could be identified.

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are often investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. researchgate.netnih.govscielo.br Acetamide derivatives, in particular, have been the subject of some research in this area. researchgate.net However, the specific compound N,N'-Thiobis(acetamide) does not appear in the available scientific literature within this context.

Corrosion inhibition studies typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, as well as gravimetric measurements, to determine the inhibitor's efficiency in various corrosive media. scielo.bricrc.ac.ir Such studies provide valuable data on the adsorption characteristics and the mechanism of inhibition, which can be physical, chemical, or a mix of both. scielo.bricrc.ac.ir Unfortunately, no such data exists for N,N'-Thiobis(acetamide).

Similarly, the investigation of a compound for use in protective coatings involves assessing its ability to enhance the barrier properties and durability of the coating. mdpi.comuwo.cadtu.dk This includes evaluating its compatibility with polymer binders and its long-term performance under corrosive conditions. There is no indication from the available literature that N,N'-Thiobis(acetamide) has been explored for these purposes.

While the fundamental properties of molecules containing sulfur and nitrogen atoms suggest potential for corrosion inhibition, the absence of empirical data for N,N'-Thiobis(acetamide) makes it impossible to generate a scientifically accurate and informative article on its application in corrosion science as requested. The scientific community has not yet published research exploring this specific compound for such applications.

Challenges and Future Directions in N,n Thiobis Acetamide Research

Development of Novel and Sustainable Synthetic Pathways

A significant challenge in the study of N,N'-Thiobis(acetamide) is the limited availability of established, efficient, and environmentally benign synthetic protocols. While the synthesis of various acetanilide (B955) and thioamide derivatives has been reported, dedicated research into the sustainable production of N,N'-Thiobis(acetamide) is a critical future direction. science.gov Traditional methods for creating similar thio-compounds often involve harsh reaction conditions, hazardous reagents, and multi-step procedures with poor atom economy. innovareacademics.in

Future research should focus on developing novel synthetic pathways that adhere to the principles of green chemistry. rasayanjournal.co.in Promising approaches, extrapolated from the broader thioamide literature, include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of sulfur-containing heterocycles and amides. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Sulfur-mediated MCRs offer an efficient, one-pot route to thioamides, minimizing waste and improving atom economy. innovareacademics.in

Use of Deep Eutectic Solvents (DES): These environmentally benign solvent systems can act as both the solvent and catalyst, eliminating the need for volatile organic compounds. chemanager-online.com

Catalyst- and Solvent-Free Conditions: Exploring reactions under neat conditions at elevated temperatures presents a simple and efficient alternative for thioamide synthesis.

The development of such methods would not only facilitate further research by ensuring a reliable supply of the compound but also align with the growing demand for sustainable chemical manufacturing. chemanager-online.comrsc.org

Table 1: Potential Sustainable Synthetic Approaches for N,N'-Thiobis(acetamide)

Synthetic Strategy Potential Reactants Key Advantages Status for N,N'-Thiobis(acetamide)
Microwave-Assisted Synthesis Acetamide (B32628), Sulfur source Reduced reaction time, Increased yields, Energy efficiency To be investigated
Multicomponent Reactions (MCRs) Amine source, Acyl source, Sulfur High atom economy, One-pot procedure, Reduced waste To be investigated
Deep Eutectic Solvents (DES) Aldehyde/Ketone, Amine, Sulfur Biodegradable solvent, Recyclable, Often catalyst-free To be investigated

Investigation of Undiscovered Reactivity Modes and Selectivity

The reactivity of the N,N'-Thiobis(acetamide) molecule, featuring two amide functionalities linked by a sulfur atom, is largely uncharted territory. The sulfur atom, along with the adjacent carbonyl and N-H groups, presents multiple reactive sites for both electrophilic and nucleophilic attack. researchgate.net A key challenge and a significant opportunity for future research is the systematic investigation of its reactivity to uncover novel chemical transformations.

Future studies should explore:

Reactions with Electrophiles and Nucleophiles: The sulfur atom can act as a nucleophile, while the amide protons and carbonyl carbons are potential electrophilic sites. Understanding the chemoselectivity of these reactions is paramount.

Cycloaddition Reactions: Thioamides are known to participate in various cycloaddition reactions, acting as versatile building blocks for heterocyclic compounds. researchgate.net Investigating the potential of N,N'-Thiobis(acetamide) in [3+2] and other cycloaddition reactions could lead to the synthesis of novel molecular scaffolds. researchgate.net

Oxidation and Reduction Reactions: The sulfur atom can exist in various oxidation states, suggesting that N,N'-Thiobis(acetamide) could be a precursor to a range of sulfoxide (B87167) and sulfone derivatives with potentially unique properties.

Coordination Chemistry: The presence of nitrogen, oxygen, and sulfur atoms makes N,N'-Thiobis(acetamide) a potentially interesting ligand for metal coordination.

Systematic studies of its reactivity will not only expand the fundamental understanding of this molecule but also pave the way for its use as a versatile intermediate in organic synthesis.

Application of Advanced Characterization Techniques for Complex Systems

While basic identification of N,N'-Thiobis(acetamide) is possible, a thorough characterization of its structure, dynamics, and interactions in complex systems is lacking. thermofisher.com Future research must employ a suite of advanced analytical techniques to build a comprehensive physicochemical profile of the molecule.

Key areas for investigation include:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR can confirm the basic structure, advanced techniques like variable temperature NMR could provide insights into conformational dynamics, such as restricted rotation around the amide bonds. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state. This is a fundamental step for understanding its physical properties and for computational modeling. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming its molecular formula. Tandem MS (MS/MS) studies can elucidate fragmentation patterns, which can be useful for identifying the compound in complex mixtures and for studying its reaction products.

Spectroscopic Studies of Metal Complexes: Should N,N'-Thiobis(acetamide) prove to be an effective ligand, techniques such as UV-Vis, FT-IR, and EPR spectroscopy will be crucial for characterizing the resulting coordination complexes. nih.gov

A detailed structural and spectroscopic database is a prerequisite for any rational design of applications for this compound.

Table 2: Advanced Characterization Techniques and Their Potential Insights for N,N'-Thiobis(acetamide)

Technique Information Gained Importance for Future Research
X-ray Crystallography 3D molecular structure, bond lengths/angles, packing Foundational for understanding properties and for accurate computational modeling.
Variable Temperature NMR Conformational isomers, rotational energy barriers Reveals molecular dynamics and flexibility in solution.
Tandem Mass Spectrometry Fragmentation pathways, structural elucidation Aids in identification and characterization of reaction products.

Expansion of Non-Biological Applications and Interdisciplinary Integration

Currently, there are no established non-biological applications for N,N'-Thiobis(acetamide). A significant challenge and a vast area of opportunity lie in exploring its potential use in materials science and coordination chemistry, integrating knowledge from different scientific disciplines.

Future research could be directed towards:

Polymer Science: Acetamide and thioamide moieties can be incorporated into polymer backbones. N,N'-Thiobis(acetamide) could serve as a unique monomer or cross-linking agent for the synthesis of novel polyamides or polythioamides with tailored thermal or mechanical properties. science.gov

Corrosion Inhibition: Organic compounds containing sulfur and nitrogen atoms are often effective corrosion inhibitors for various metals and alloys. researchgate.net The potential of N,N'-Thiobis(acetamide) in this area warrants investigation.

Coordination Chemistry and Catalysis: As a potential multidentate ligand, N,N'-Thiobis(acetamide) could form stable complexes with various metal ions. These complexes could exhibit interesting catalytic, magnetic, or optical properties.

Materials Science: The ability to form hydrogen bonds and coordinate with metals suggests potential applications in the development of functional materials, such as metal-organic frameworks (MOFs) or supramolecular assemblies.

Exploring these interdisciplinary avenues could uncover novel functionalities and applications for N,N'-Thiobis(acetamide) beyond the realm of simple organic chemistry.

Computational Design and Prediction of Novel N,N'-Thiobis(acetamide) Analogs and their Functions

Computational chemistry offers a powerful tool to overcome the current lack of experimental data and to guide future research on N,N'-Thiobis(acetamide) and its derivatives. researchgate.net In silico methods can predict molecular properties, reactivity, and potential applications, thereby saving significant experimental time and resources.

Key future directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties (IR, NMR) of N,N'-Thiobis(acetamide). This would provide a theoretical benchmark to compare with experimental data. dergipark.org.tr

Reactivity Prediction: Computational modeling can identify the most likely sites for electrophilic and nucleophilic attack, predict reaction barriers, and explore potential reaction mechanisms, guiding the design of synthetic experiments. nih.gov

Design of Analogs: By systematically modifying the core structure of N,N'-Thiobis(acetamide) in silico, it is possible to design novel analogs with desired properties. For example, substituting the acetyl groups or the amide protons could tune its solubility, reactivity, or ligand-binding capabilities.

Molecular Docking and Simulation: If potential applications are identified, such as in catalysis or materials science, molecular docking and molecular dynamics simulations can be used to study the interactions of N,N'-Thiobis(acetamide) or its metal complexes with other molecules or surfaces. innovareacademics.in

A synergistic approach combining computational prediction with targeted experimental validation will be the most efficient strategy to accelerate the exploration of the chemical space around N,N'-Thiobis(acetamide) and to discover its most promising applications. rsc.orgmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-Thiobis(acetamide) with high purity?

Methodological Answer:
N,N'-Thiobis(acetamide) synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Thiol-amide coupling : Reacting chloroacetamide derivatives with dithiol linkers in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur bridges. Monitor reaction progress via TLC or HPLC .

Basic: What safety protocols are critical when handling N,N'-Thiobis(acetamide) in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/contact. The compound may release toxic H₂S or SO₂ under decomposition .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion .

Advanced: How can reaction conditions be optimized to enhance the yield of N,N'-Thiobis(acetamide) derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction removal via vacuum distillation .
  • Catalysis : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate nucleophilic substitution at the sulfur bridge .
  • Temperature Modulation : Gradual heating (40°C → 80°C) minimizes side reactions like polymerization .
  • Yield Tracking : Employ LC-MS or <sup>1</sup>H NMR to quantify intermediates and adjust stoichiometry .

Advanced: What analytical techniques resolve structural ambiguities in N,N'-Thiobis(acetamide) complexes?

Methodological Answer:

  • Spectroscopy :
    • <sup>13</sup>C NMR identifies sulfur-bridge connectivity (δ 35–45 ppm for C-S bonds) .
    • High-resolution MS (ESI-TOF) confirms molecular ion peaks and detects impurities .
  • Crystallography : Single-crystal X-ray diffraction validates bond angles and spatial arrangement of functional groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates robust sulfur bridges) .

Advanced: How does the sulfur bridge in N,N'-Thiobis(acetamide) influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The sulfur bridge reduces electron density at adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack .
  • Redox Activity : The S-S bond (if present) can undergo cleavage under UV light or reducing agents (e.g., NaBH₄), enabling modular functionalization .
  • Coordination Chemistry : The sulfur atoms act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in C-S bond formation .

Advanced: How can discrepancies in thermodynamic data for N,N'-Thiobis(acetamide) be reconciled?

Methodological Answer:

  • Data Harmonization : Cross-validate enthalpy (ΔH) and entropy (ΔS) values using calorimetry (DSC) and computational methods (DFT) .
  • Solvent Effects : Account for solvent polarity in reported values; e.g., ΔvapH° in DMF vs. water may differ by 15–20% .
  • Error Mitigation : Replicate studies under standardized conditions (IUPAC guidelines) to isolate experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.